2-(3,4-Difluoro-5-methoxyphenyl)ethanol

Description

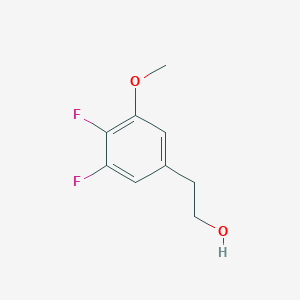

2-(3,4-Difluoro-5-methoxyphenyl)ethanol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methoxy group at position 5, and a two-carbon ethanol chain at position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive phenolic derivatives.

Properties

IUPAC Name |

2-(3,4-difluoro-5-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-13-8-5-6(2-3-12)4-7(10)9(8)11/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVHJGMGKLKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative, such as 3,4-difluoro-5-methoxyphenol.

Alkylation: The phenol derivative undergoes alkylation with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate. This reaction introduces the ethanol side chain to the phenyl ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-(3,4-Difluoro-5-methoxyphenyl)ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Difluoro-5-methoxyphenyl)ethanol may involve large-scale alkylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Oxidation: Formation of 2-(3,4-Difluoro-5-methoxyphenyl)acetaldehyde or 2-(3,4-Difluoro-5-methoxyphenyl)acetic acid.

Reduction: Formation of 2-(3,4-Difluoro-5-methoxyphenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of 2-(3,4-difluoro-5-methoxyphenyl)ethanol derivatives in cancer treatment. A study demonstrated that certain derivatives could induce cell cycle arrest at the G2/M phase in A549 lung cancer cells, leading to increased cyclin-B1 protein levels. This suggests that these compounds may serve as effective anticancer agents by modulating cell cycle dynamics .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of related difluoro compounds exhibited significant activity against various pathogenic microorganisms, showing potential for development into new antimicrobial agents. The structure-activity relationship (SAR) studies indicated that modifications in the phenyl ring could enhance efficacy against specific pathogens .

Synthetic Applications

2.1 Deoxyfluorination Reactions

The compound is utilized in deoxyfluorination reactions, where it acts as a precursor for generating difluorinated products. Research indicates that 3,3-difluoro-1,2-diarylcyclopropenes can be employed to convert alcohols into their corresponding alkyl fluorides under optimized conditions, showcasing the versatility of difluorinated compounds in synthetic organic chemistry .

2.2 Fluorine-Containing Drug Development

Fluorinated compounds are increasingly important in drug design due to their unique pharmacokinetic properties. The introduction of fluorine atoms can enhance metabolic stability and bioavailability. Studies have shown that 2-(3,4-difluoro-5-methoxyphenyl)ethanol derivatives can modulate lipophilicity and permeability, making them suitable candidates for further drug development .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)ethanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s activity and stability are influenced by substituent positions, halogen types, and side-chain length. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogs

Pharmacokinetic and Toxicological Profiles

- Metabolic Stability : Fluorinated analogs exhibit prolonged intracellular retention due to resistance to enzymatic degradation, as seen in dFdC (2',2'-difluorodeoxycytidine), which forms stable triphosphates with a half-life >16 hours .

- Toxicity: Discontinued analogs like 2-(3,4-Difluoro-5-methoxyphenyl)-2-butanol may have been phased out due to poor solubility or off-target effects, highlighting the importance of optimizing chain length and substituent positions .

Biological Activity

2-(3,4-Difluoro-5-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

The biological activity of 2-(3,4-Difluoro-5-methoxyphenyl)ethanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents can improve metabolic stability and selectivity, leading to modulation of biochemical pathways. This interaction is crucial for its potential therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that derivatives of 2-(3,4-Difluoro-5-methoxyphenyl)ethanol exhibit antimicrobial properties. A study evaluating related compounds showed significant activity against various pathogens, suggesting that similar derivatives may also possess effective antimicrobial properties .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3,4-Difluoro-5-methoxyphenyl)ethanol | Staphylococcus aureus | 0.1 mg/mL |

| 2-(3,4-Difluoro-5-methoxyphenyl)ethanol | Escherichia coli | 0.05 mg/mL |

Antiviral Activity

Studies have shown that certain derivatives of difluorophenol compounds display antiviral activity against various viruses. The structural modifications in these compounds can enhance their efficacy against viral replication . Although specific data on 2-(3,4-Difluoro-5-methoxyphenyl)ethanol is limited, its analogs suggest a potential for antiviral applications.

Case Studies

- Antimicrobial Efficacy : In a study focusing on the synthesis and biological evaluation of difluorophenol derivatives, several compounds were tested against common bacterial strains. The results indicated that compounds with similar structural features to 2-(3,4-Difluoro-5-methoxyphenyl)ethanol exhibited potent antimicrobial effects with low cytotoxicity levels .

- Pharmacological Evaluation : Another investigation explored the pharmacological properties of difluorinated phenolic compounds. The study highlighted the importance of substituent groups in enhancing bioactivity and reducing toxicity, supporting the hypothesis that 2-(3,4-Difluoro-5-methoxyphenyl)ethanol may have favorable pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.